

discovery and isolation of 4-hydroxy-2H-thiochromen-2-one derivatives

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Compound of Interest

Compound Name: 4-hydroxy-2H-thiochromen-2-one

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An In-depth Technical Guide to the Discovery and Isolation of **4-Hydroxy-2H-thiochromen-2-one** Derivatives

Introduction

The **4-hydroxy-2H-thiochromen-2-one** scaffold, also known as 4-hydroxythiocoumarin, represents a significant class of sulfur-containing heterocyclic compounds. As structural analogs of the pharmacologically prominent 4-hydroxycoumarins, these derivatives have attracted considerable interest in medicinal chemistry. The replacement of the endocyclic oxygen atom with sulfur imparts unique physicochemical properties, leading to a distinct biological activity profile.^[1] Thiochromene and thiochromane scaffolds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-parasitic properties.^[2] This guide provides a comprehensive overview of the key synthetic methodologies for accessing these compounds, detailed experimental protocols, and a summary of their biological evaluation.

Synthetic and Isolation Protocols

The synthesis of the **4-hydroxy-2H-thiochromen-2-one** core and its derivatives can be achieved through several strategic approaches. Key methods include the cyclization of aryl thiols, multi-component reactions, and cross-coupling strategies for further functionalization.

Protocol 1: One-Pot, Three-Component Synthesis of Hydrazone Derivatives

A highly efficient method for generating complex derivatives involves the one-pot reaction of 4-hydroxy-2H-chromene-2-thiones with anilines and tert-butyl nitrite. This catalyst-free and solvent-free approach provides high yields in exceptionally short reaction times.[3]

Experimental Protocol:

- Materials: 4-hydroxy-2H-chromene-2-thione (1.0 eq), substituted aniline (1.0 eq), tert-butyl nitrite (1.0 eq), 10 mL round-bottomed flask.
- Procedure:
 - Combine 4-hydroxy-2H-chromene-2-thione (0.25 mmol), the corresponding aniline derivative (0.25 mmol), and tert-butyl nitrite (0.25 mmol) in a 10 mL round-bottomed flask. [3]
 - Stir the mixture vigorously at room temperature. The reaction typically completes in less than one minute.[3]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - Upon completion, the resulting product is isolated directly.
 - The crude product is purified by column chromatography or recrystallization to afford the pure hydrazone derivative.[3]
 - The final structure is characterized by IR, ^1H NMR, ^{13}C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives

Functionalization at the C-2 position can be achieved via modern cross-coupling techniques. A reliable method utilizes a palladium-catalyzed reaction between a 2-(methylsulfinyl)-4H-thiochromen-4-one precursor and various arylboronic acids.[\[4\]](#)

Experimental Protocol:

- Materials: 2-(methylsulfinyl)-4H-thiochromen-4-one (1.0 eq), arylboronic acid (2.0 eq), Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), 0.1 eq), XPhos (0.1 eq), Zinc trifluoromethanesulfonate ($\text{Zn}(\text{OTf})_2$), 0.2 eq), Dimethylformamide (DMF).
- Procedure:
 - To a stirred solution of 2-(methylsulfinyl)-4H-thiochromen-4-one (0.5 mmol) in DMF (3.0 mL), add $\text{Pd}(\text{OAc})_2$ (0.05 mmol), XPhos (0.05 mmol), $\text{Zn}(\text{OTf})_2$ (0.1 mmol), and the respective arylboronic acid (1.0 mmol).[\[4\]](#)
 - Heat the reaction mixture to 80 °C and maintain for 6 hours.[\[4\]](#)
 - Monitor the reaction progress by TLC.
- Work-up and Isolation:
 - After cooling the mixture to room temperature, evaporate the solvent in vacuo.[\[4\]](#)
 - Purify the residue by column chromatography using an ethyl acetate/petroleum ether gradient to yield the target 2-aryl-4H-thiochromen-4-one derivative.[\[4\]](#)
 - Characterize the final compound using ^1H NMR, ^{13}C NMR, and HRMS.[\[4\]](#)

Data Presentation

Quantitative data from the synthesis of various **4-hydroxy-2H-thiochromen-2-one** derivatives are summarized below.

Table 1: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Palladium Cross-Coupling[\[4\]](#)

Entry	Arylboronic Acid (Ar)	Product	Yield (%)
1	Phenyl	2-Phenyl-4H-thiochromen-4-one	85
2	4-Methylphenyl	2-(p-Tolyl)-4H-thiochromen-4-one	82
3	4-Methoxyphenyl	2-(4-Methoxyphenyl)-4H-thiochromen-4-one	88
4	4-Fluorophenyl	2-(4-Fluorophenyl)-4H-thiochromen-4-one	75
5	4-Chlorophenyl	2-(4-Chlorophenyl)-4H-thiochromen-4-one	78
6	4-Nitrophenyl	2-(4-Nitrophenyl)-4H-thiochromen-4-one	61
7	2-Thienyl	2-(Thiophen-2-yl)-4H-thiochromen-4-one	72

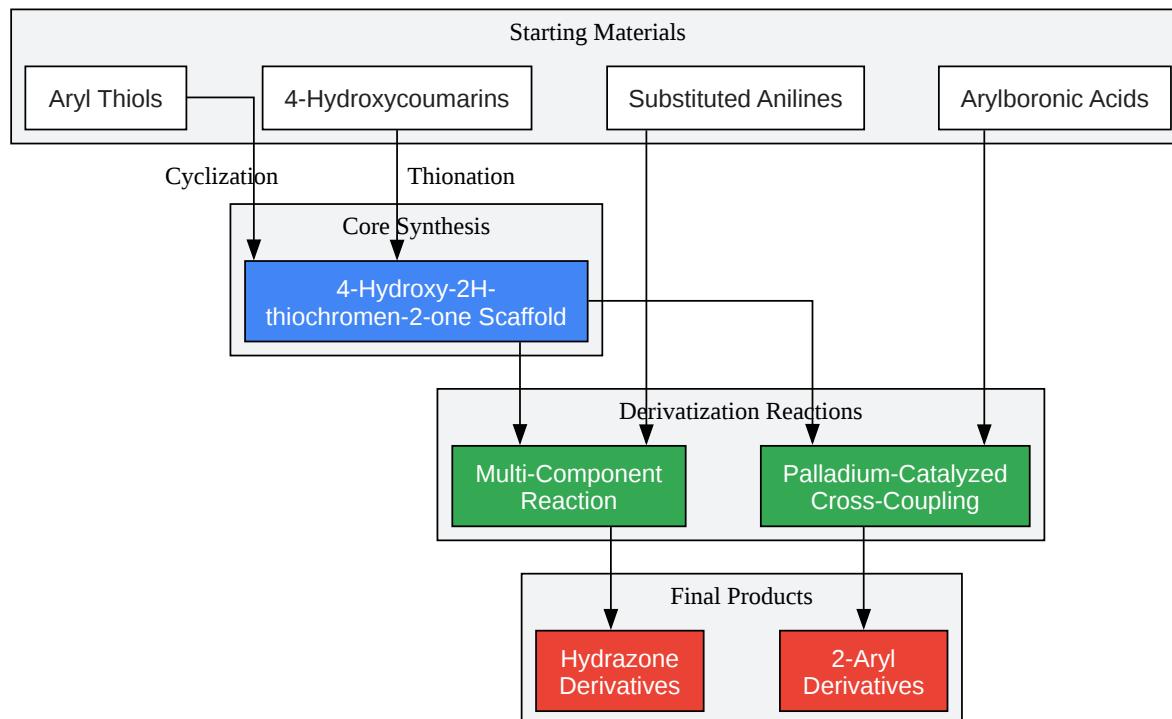
Reaction Conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (1 equiv), arylboronic acid (2 equiv), $\text{Pd}(\text{OAc})_2$ (0.1 equiv), XPhos (0.1 equiv), and $\text{Zn}(\text{OTf})_2$ (0.2 equiv) in DMF at 80 °C for 6 h.

Table 2: Biological Activities of Thiochromene and Thiochromanone Derivatives

Compound Class	Specific Activity	Target Organism/Cell Line	Potency (EC ₅₀ / MIC)	Reference
4H-Thiochromen-4-one-1,1-dioxide	Anti-parasitic	Leishmania donovani	-	[2]
Thiochroman-4-one carboxamides	Antibacterial	Xanthomonas oryzae (Xoo)	24 µg/mL	[2]
6-Alkyl-indolo-[3,2-c]-2H-thiochroman	Antifungal	Candida albicans	4 µg/mL	[2]
Thiochromeno[2,3-b]chromene	Antiproliferative	MDA-MB-468 Breast Cancer Cells	Dose-dependent	[5]

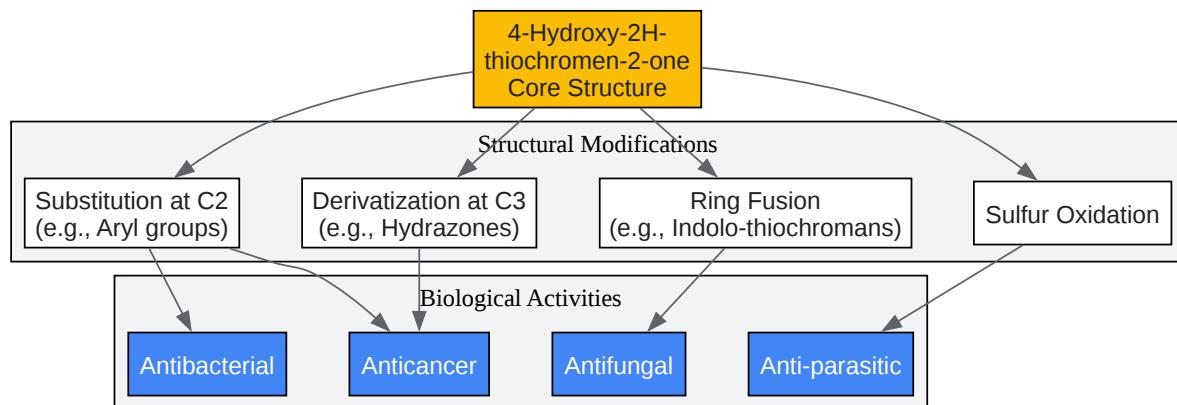
Mandatory Visualizations

Experimental and Logical Workflows



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Caption: General synthetic workflow for **4-hydroxy-2H-thiochromen-2-one** derivatives.



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Caption: Logical relationships between structural modifications and biological activities.

Biological Significance and Potential Mechanisms

Derivatives of the thiochromene scaffold exhibit a remarkable range of biological activities, underscoring their potential as therapeutic agents.

- **Antiproliferative and Anticancer Activity:** Certain thiochromene derivatives, such as thiochromeno[2,3-b]chromenes, have demonstrated dose-dependent antiproliferative effects. Mechanistic studies suggest these effects may be linked to the enhanced generation of Reactive Oxygen Species (ROS) in cancer cells, specifically observed in MDA-MB-468 triple-negative breast cancer cell lines.^[5] The inhibition of nuclear factor-kappa B (NF-κB) activation is another pathway implicated in the anticancer effects of related bis(4-hydroxy-2H-chromen-2-one) compounds.^[6]
- **Antimicrobial and Antifungal Activity:** The thiochromene core is a privileged scaffold for developing antimicrobial agents. Thiochroman-4-one derivatives have shown potent activity against plant pathogenic bacteria like *Xanthomonas oryzae*.^[2] Furthermore, fused heterocyclic systems, such as 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivatives, exhibit

powerful antifungal properties against invasive fungi like *Candida albicans*, in some cases surpassing the efficacy of established drugs like fluconazole.[2]

- **Anti-parasitic Activity:** The versatility of the scaffold extends to anti-parasitic applications. Specifically, 4H-thiochromen-4-one-1,1-dioxide derivatives have been investigated for their activity against *Leishmania donovani*, the protozoan parasite responsible for visceral leishmaniasis.[2]

The diverse bioactivities are closely tied to the specific substitutions on the thiochromene ring. Factors such as the presence of electron-withdrawing groups, oxidation of the sulfur atom, and tailored ring substitutions play a crucial role in enhancing potency and target specificity.[2]

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